Mudanoside B

Description

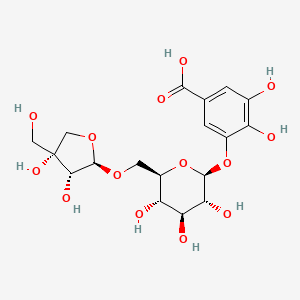

Mudanoside B (2,3,4-trihydroxybenzoic acid-3-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]) is a bioactive compound isolated from Moutan Cortex (MC), a traditional Chinese herb widely used for its anti-inflammatory, antioxidant, and nephroprotective properties . It was identified as a key component in MC through cell membrane immobilized chromatography (CMC) and LC/ESI/MS/MS analysis, demonstrating binding affinity to mesangial cells (HBZY-1), which are critical in diabetic nephropathy (DN) pathogenesis .

Properties

CAS No. |

203511-37-9 |

|---|---|

Molecular Formula |

C18H24O14 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C18H24O14/c19-4-18(28)5-30-17(14(18)25)29-3-9-11(22)12(23)13(24)16(32-9)31-8-2-6(15(26)27)1-7(20)10(8)21/h1-2,9,11-14,16-17,19-25,28H,3-5H2,(H,26,27)/t9-,11-,12+,13-,14+,16-,17-,18-/m1/s1 |

InChI Key |

XCJSGXFVYBFHAN-MMMFZHIVSA-N |

SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |

Synonyms |

mudanoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Profile

Mudanoside B is characterized by a trihydroxybenzoic acid core conjugated to a disaccharide moiety (apiofuranosyl-glucopyranoside) . Its [M-H]⁻ ion at m/z 463 and fragmentation patterns (e.g., m/z 331 and 169) confirm the loss of a pentose (132 Da) and subsequent cleavage of the glycosidic bond . This structure differentiates it from other MC compounds, such as paeoniflorin derivatives and galloyl glucoses, which feature monoterpene or polygalloyl groups .

Comparison with Similar Compounds

This compound shares functional and structural similarities with several MC-derived compounds, though distinct differences in bioactivity and chemical composition exist. Below is a comparative analysis:

Paeoniflorin Sulfonate

- Structure: A sulfonated derivative of paeoniflorin, a monoterpene glycoside.

- Molecular Weight: [M-H]⁻ at m/z 543, higher than this compound (m/z 463) due to the sulfonate group .

- Variance Contribution: 22.93% in PCA, secondary to this compound .

- Bioactivity: Likely a processing artifact of paeoniflorin; pharmacological roles remain uncharacterized, unlike this compound’s demonstrated cell-binding activity .

Paeoniflorin

- Structure: Monoterpene glycoside with a pinane skeleton.

- Molecular Weight: [M-H]⁻ at m/z 480, distinct from this compound’s m/z 463 .

- Bioactivity: Well-documented anti-inflammatory and antioxidant effects, unlike this compound, which lacks fully elucidated pharmacological data .

Galloyl Glucoses (Tetragalloyl/Hexagalloyl Glucose)

- Structure : Glucose core esterified with 4–6 galloyl groups.

- Molecular Weight: Tetragalloyl (m/z 787) and hexagalloyl (m/z 1091) significantly exceed this compound’s m/z 463 .

- Bioactivity: Bind to HBZY-1 cells but contribute less variance (e.g., hexagalloyl glucose: ~7.5% variance) compared to this compound (43.42%) .

Mudanopiside A

- Structure : Contains a methoxybenzoic acid fragment and pinane skeleton.

- Molecular Weight: [M-H]⁻ at m/z 613, higher than this compound .

- Bioactivity : Shares HBZY-1 binding but lacks variance data, limiting direct comparison .

Paeonol

- Structure: Simple phenolic compound (methoxybenzoic acid derivative).

- Molecular Weight: [M-H]⁻ at m/z 165, smaller than this compound .

- Bioactivity: Known for anti-inflammatory effects but absent from PCA variance analysis, suggesting lesser relevance to DN .

Q & A

Q. How can interdisciplinary teams enhance this compound research?

- Methodological Answer : Establish clear roles (e.g., chemists for isolation, pharmacologists for bioassays) and data-sharing protocols. Use collaborative platforms (e.g., LabArchives) for real-time updates. Regular cross-disciplinary meetings ensure alignment on hypotheses and methodologies. Cite contributions transparently in publications to acknowledge co-authorship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.